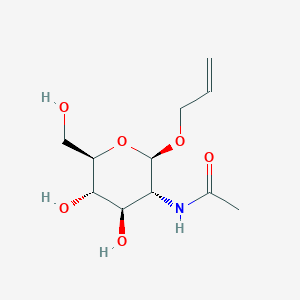

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

Historical Context and Development

The compound first appeared in scientific literature through PubChem's 2006 registry, though its synthetic utility became apparent through subsequent methodological developments. Early applications focused on its role as:

- A stable crystalline precursor for complex glycoconjugate synthesis

- A model substrate for studying β-glycosidic bond formation

- A template for creating glycosyl donors with orthogonal protecting groups

Key milestones include its use in the 2023 synthesis of 4,6-di-O-pivaloyl-β-D-galactopyranoside derivatives, demonstrating its versatility in protecting group strategies. The compound's development paralleled advances in carbohydrate chemistry that prioritized atom-efficient glycosylation methods and stereochemical control.

Significance in Glycoconjugate Chemistry

This allyl glycoside serves multiple critical functions:

Table 1: Key Roles in Glycoconjugate Synthesis

The allyl ether's lability under specific conditions enables chemoselective modifications while preserving the acetamido group's hydrogen-bonding capacity. This dual reactivity makes it particularly valuable for constructing branched glycostructures observed in biological systems.

Position in Modern Carbohydrate Research

Contemporary applications leverage three key attributes:

- Synthetic Flexibility : The compound's five rotatable bonds enable conformational studies of glycosidic linkages using NMR and X-ray crystallography (PDBe code: 4Q27).

- Metabolic Labeling Potential : Structural similarities to N-acetylglucosamine (GlcNAc) suggest potential for probing O-GlcNAcylation processes, though direct evidence remains unexplored.

- Material Science Applications : As a chitin derivative, it may inform biomaterial development through controlled polymerization studies.

Recent work demonstrates its conversion to galactopyranoside derivatives via intermediate dioxolenium ion formation, highlighting its role in stereochemical inversion strategies.

Nomenclature Considerations and Structural Significance

The systematic IUPAC name N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide encodes critical structural information:

Structural Features

- β-D-gluco configuration (C1-C6 stereochemistry: R,R,R,S,R)

- Allyloxy group at anomeric center (C1-O-C3H5)

- N-Acetyl substitution at C2 (acetamido group)

- Three hydroxyl groups (C4, C5, C6) available for derivatization

The SMILES notation CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)O precisely defines stereochemistry, enabling computational modeling of glycosidic bond dynamics.

Table 2: Key Physicochemical Properties

The negative XLogP3 value indicates strong hydrophilic character, consistent with its sugar backbone, while multiple rotatable bonds suggest conformational flexibility critical for biological recognition.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLRLITULFAIEW-ISUQUUIWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Glycosyl Donor

The donor is synthesized by acetylating the hydroxyl groups of GlcNAc and introducing a bromine atom at the anomeric position. Acetylation ensures regioselective protection, while the bromine serves as a leaving group during glycosylation. The donor’s structure is confirmed via $$^{13}\text{C}$$-NMR spectroscopy, which resolves characteristic signals for the acetylated glucose and mannose residues.

Coupling with Allyl Acceptors

The allyl group is introduced via a Koenigs-Knorr reaction, where the glycosyl bromide reacts with allyl alcohol in the presence of silver carbonate (Ag$$2$$CO$$3$$) as an acid scavenger. The reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions. The β-anomer is favored due to the neighboring group participation of the 2-acetamido moiety, which stabilizes the oxazolinium ion intermediate. This intermediate directs nucleophilic attack to the β-face, achieving >15:1 β/α selectivity.

Deprotection and Characterization

Post-coupling, the acetyl protecting groups are removed using Zemplén deacetylation (methanol/sodium methoxide). The final product is purified via silica gel chromatography and characterized by $$^{1}\text{H}$$-NMR ($$J_{1,2} = 8.5–9.0 \, \text{Hz}$$ for β-configuration) and high-resolution mass spectrometry (HRMS).

Reductive Glycosylation with Azides

A modern alternative leverages reductive glycosylation, combining alkyl azides and phosphines to form β-N-glycosides. This method, reported by Tanaka et al. (2013), avoids preactivation of the anomeric position.

Reaction Mechanism

The process involves a Staudinger reduction–aza-Wittig sequence. For example, trimethylsilylmethyl azide reacts with GlcNAc in the presence of dimethylphenylphosphine (2.5 equiv) and p-toluenesulfonic acid (5 mol%) in tetrahydrofuran (THF) at 80°C. The phosphine reduces the azide to a primary amine, which undergoes nucleophilic attack on the sugar’s anomeric carbon. The β-selectivity arises from the chair-like transition state, where the axially oriented 2-acetamido group sterically hinders α-face attack.

Allyl Group Introduction

To install the allyl moiety, allyloxyamine is used as the glycosyl acceptor. The reaction achieves 72–90% yields with β/α ratios >20:1. Notably, this method tolerates unprotected hydroxyl groups on GlcNAc, simplifying post-synthetic modifications.

Comparative Analysis of Methods

Optimization Strategies

Overcoming Oxazoline Formation

Direct glycosylation of GlcNAc is hampered by oxazoline formation, a side reaction where the 2-acetamido group cyclizes with the anomeric carbon. Mitigation strategies include:

- Low-Temperature Conditions : Performing reactions below 0°C slows oxazoline kinetics.

- Proton Donors : Adding p-toluenesulfonic acid protonates the oxazoline intermediate, reverting it to the reactive oxocarbenium ion.

- Bulky Protecting Groups : 3,4,6-Tri-O-acetyl groups sterically hinder cyclization.

Enhancing β-Selectivity

- Neighboring Group Participation : The 2-acetamido group’s acetyl oxygen stabilizes the β-configured transition state.

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor β-glycosides by stabilizing the oxocarbenium ion’s partial positive charge.

Industrial-Scale Considerations

For large-scale synthesis, the reductive glycosylation method is preferred due to its fewer steps and higher yields. However, the use of dimethylphenylphosphine necessitates stringent safety protocols. Alternatives like polymer-supported phosphines are under investigation to simplify purification.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Glycosylation Reactions

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside serves as a glycosyl donor in synthetic chemistry, facilitating the formation of glycosidic bonds. This capability is crucial for synthesizing oligosaccharides and glycoconjugates.

Case Study: Synthesis of Neolacto-Series Oligosaccharides

A study demonstrated the use of dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (a derivative) to prime the synthesis of neolacto-series oligosaccharides in HL60 cells. The research identified 14 glycosylated products, including Lewis(X) and sialyl Lewis(X), through high-performance liquid chromatography and mass spectrometry analysis. This showcases the utility of acetamido derivatives in cellular glycosylation processes .

Biomedical Applications

The compound has been investigated for its potential therapeutic applications, particularly in immunology and cancer research.

Case Study: Immunomodulatory Effects

Research has indicated that modifications of acetamido sugars can enhance the immunomodulatory properties of therapeutic agents. For instance, studies involving similar compounds have shown their ability to enhance immune responses, suggesting potential applications in vaccine development and cancer therapies .

Structural Characterization Techniques

The structural elucidation of this compound and its derivatives has been achieved using advanced NMR techniques. These methods are essential for confirming the structure and understanding the reactivity of glycosides.

Data Table: NMR Spectroscopy Techniques Used

| Technique | Purpose |

|---|---|

| COSY | Correlation of protons |

| HSQC | Correlation between protons and carbons |

| HMBC | Long-range correlations for structural determination |

These techniques have been pivotal in characterizing various glycosides, including those derived from this compound .

Chemical Synthesis Applications

This compound is utilized in organic synthesis to create more complex molecules through glycosylation reactions.

Case Study: Synthesis of Glycoconjugates

The compound has been employed as a building block for synthesizing glycoconjugates, which are important for drug development and understanding cell signaling pathways. Its ability to participate in selective glycosylation reactions makes it a valuable tool in synthetic organic chemistry .

Potential Antimicrobial Properties

Emerging research suggests that derivatives of this compound may exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Screening

A study on related compounds indicated that certain acetamido sugars possess antimicrobial properties against various pathogens, highlighting their potential application in pharmaceutical formulations aimed at combating bacterial infections .

Mechanism of Action

The mechanism of action of Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and proteins in biological systems. It can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to proteins and lipids . This interaction is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell signaling and immune responses .

Comparison with Similar Compounds

Substituent Variations at the Anomeric Position

The nature of the anomeric substituent significantly influences reactivity, solubility, and application. Key analogs include:

Key Insights :

- Allyl vs. Methyl : The allyl group enables olefin-based reactions (e.g., Suzuki coupling ), whereas methyl derivatives are preferred for crystallographic studies due to their stability .

- Allyl vs. Benzyl: Benzyl groups offer orthogonal protection but require harsher deprotection conditions (e.g., hydrogenolysis), limiting their use in sensitive syntheses .

- Allyl vs. Hexadecyl : Long alkyl chains (e.g., hexadecyl) improve amphiphilicity, making them suitable for micelle formation in membrane protein studies .

Protecting Group Strategies

Protecting groups modulate solubility and regioselectivity during glycosylation:

Key Insights :

- Benzyl vs. Pivaloyl: Benzyl groups are inert under acidic conditions but require hydrogenolysis, while pivaloyl esters offer temporary protection for hydroxyl groups, enabling sequential functionalization .

- 3-O-Benzylation: This strategy in Allyl 2-acetamido-3-O-benzyl-β-D-glucopyranoside directs glycosylation to the C-4 or C-6 positions, critical for branched oligosaccharide synthesis .

Biological Activity

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (AA2D) is a modified sugar molecule that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

AA2D is an oligosaccharide derived from the modification of glucosamine. It is primarily studied for its potential applications in biochemistry and molecular biology, particularly in carbohydrate-protein interactions.

Cellular Effects : AA2D can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It is believed to interact with specific biomolecules, potentially inhibiting or activating enzymes involved in various metabolic pathways .

Molecular Mechanism : The compound's effects are thought to arise from binding interactions with proteins and other biomolecules. This interaction can lead to changes in gene expression and cellular responses, impacting overall cellular function .

Case Studies

- Glycosylation Studies : Research has demonstrated that AA2D can serve as a glycosylation donor in the synthesis of complex carbohydrates. For instance, the glycosylation of orthogonally protected AA2D with various glycosyl donors has been successfully executed, yielding high purity products suitable for further biological studies .

- N-Glycoproteins : A study highlighted the structural significance of AA2D within N-glycoproteins across eukaryotic organisms. The conservation of the linkage region constituents, including AA2D, underscores its importance in maintaining structural integrity and functionality within glycoproteins .

Data Tables

Biological Applications

AA2D has been utilized in various research applications:

- Carbohydrate-Protein Interactions : It serves as a model compound to study interactions critical for cell signaling and immune responses.

- Synthesis of Biocompatible Materials : The compound is explored for its potential in developing materials that are compatible with biological systems .

- Drug Development : Its structural properties make it a candidate for designing new therapeutic agents targeting carbohydrate-related diseases.

Q & A

Q. What are the established synthesis methods for Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protection-deprotection strategies and glycosylation reactions. Key steps include:

Hydroxyl group protection : Use of isopropylidene acetal to protect C4 and C6 hydroxyls (common in analogous compounds) .

Introduction of allyl and acetamido groups : Glycosylation under Koenigs-Knorr conditions with allyl alcohol and BF₃·Et₂O as a catalyst .

Deprotection : Acidic hydrolysis to remove isopropylidene groups.

Q. Critical reaction conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (glycosylation) | Higher temps risk β-anomer formation |

| Solvent | Anhydrous CH₂Cl₂ or DMF | Polar aprotic solvents enhance glycosyl donor activation |

| Catalyst | BF₃·Et₂O or AgOTf | Lewis acids improve glycosidic bond formation |

Q. What analytical techniques are critical for confirming the structural integrity of synthesized this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify anomeric configuration (α/β) via coupling constants (e.g., J₁,₂ ≈ 3.5 Hz for β-configuration) .

- 2D NMR (HSQC, HMBC) : Assign glycosidic linkages and confirm allyl group positioning.

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₂₃NO₆ requires m/z 325.15 [M+Na]⁺) .

- HPLC-PDA : Assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can competing side reactions during glycosylation of this compound be minimized?

- Competing reactions :

- Hydrolysis of glycosyl donor.

- β-Elimination of allyl group under basic conditions.

- Mitigation strategies :

Q. How do structural modifications at the C3 and C6 positions influence the antimicrobial efficacy of this compound?

Derivatives with benzyl or acetyl groups at C3/C6 show varied activity:

| Modification | MIC (µg/mL) vs. S. aureus | Mechanism |

|---|---|---|

| C3-O-Benzyl | 32 (similar to ampicillin) | Disrupts cell wall biosynthesis |

| C6-O-Acetyl | >128 | Reduced membrane permeability |

| Key insight : Bulky groups at C3 enhance lipid bilayer interaction, while polar groups reduce efficacy . |

Q. What strategies are employed to resolve discrepancies in reported biological activity data across studies?

- Meta-analysis framework :

Q. What is the role of this compound in glycosyltransferase inhibition studies?

The compound acts as a transition-state analog for glycosyltransferases:

- Mechanism : Mimics the oxocarbenium ion intermediate, inhibiting enzymes like GlcNAc transferase (IC₅₀ ≈ 12 µM) .

- Applications :

- Study O-GlcNAcylation in cancer signaling .

- Probe glycan biosynthesis in in vitro assays .

Q. How does the presence of the allyl group affect the compound's reactivity in nucleophilic substitution reactions compared to similar glucosides?

The allyl group enables site-selective modifications :

Q. What are the current limitations in scaling up laboratory synthesis methods for this compound, and how are researchers addressing them?

- Challenges :

- Low yields (<40%) in glycosylation steps due to donor instability.

- High cost of AgOTf catalysts.

- Solutions :

- Flow chemistry : Continuous synthesis reduces side reactions (pilot-scale yield: 62%) .

- Alternative catalysts : Use recyclable Bi(OTf)₃ for cost-effective scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.